molecular formula C10H8FN B3124153 6-Fluoro-4-methylquinoline CAS No. 31598-65-9

6-Fluoro-4-methylquinoline

Cat. No.: B3124153
CAS No.: 31598-65-9
M. Wt: 161.18 g/mol
InChI Key: BGTFVZDPIQRVRY-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . It is a solid or semi-solid substance . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of fluorinated quinolines, like this compound, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular formula of this compound is C10H8FN . The InChI code is 1S/C10H8FN/c1-7-4-5-12-10-3-2-8 (11)6-9 (7)10/h2-6H,1H3 .


Chemical Reactions Analysis

Fluorinated quinolines, such as this compound, are known to undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical and Chemical Properties Analysis

This compound is a solid or semi-solid substance . It has a molecular weight of 161.18 g/mol . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Antitumor Agents

Research on 2-phenylquinolin-4-ones (2-PQs) led to the development of potent antitumor agents, including 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na). These compounds exhibit significant cytotoxic activity against tumor cell lines, with 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one showing selective inhibition against cancer cell lines. These agents operate by affecting the tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R) and show promising clinical potential (Chou et al., 2010).

Antibacterial Activity

Fluoroquinolones, including compounds with 6-fluoro-4-methylquinoline structure, are noted for their antibacterial activity, particularly against gram-negative bacilli and cocci. The primary target of these compounds is DNA gyrase, an essential bacterial enzyme. This class of compounds has shown promising results in controlling systemic infections when administered orally (Wolfson & Hooper, 1985).

Immunomodulatory Properties

Studies on fluoroquinolone derivatives, such as 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, have shown significant growth inhibition of cancer cells and notable immunomodulatory properties. These derivatives also activate caspase-9 and -3, leading to apoptosis in cancer cells (Jantová et al., 2018).

Anti-Plasmodial Activity

Certain 6-fluoroquinoline derivatives have been evaluated for their activities against Plasmodium falciparum, demonstrating significant in vitro and in vivo antiplasmodial activity. These compounds could potentially be used in the treatment of malaria (Hochegger et al., 2019).

Tubulin Assembly Inhibition

Studies on 2-aryl-6,7-methylenedioxyquinolin-4-one analogues, which are structurally related to this compound, have shown potent cytotoxicity against various cancer cell lines by functioning as antitubulin agents. These compounds have been considered as potential anticancer drug candidates (Chang et al., 2009).

Fluorescent Derivatization in Chromatography

Phanquinone, a derivative of 4,7-phenanthroline-5,6-dione, is used as a fluorogenic labeling reagent in pre-column derivatization for liquid chromatography separation of amino acids, which can be related to the study of quinoline derivatives (Gatti et al., 2002).

Safety and Hazards

6-Fluoro-4-methylquinoline is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Fluorinated quinolines, such as 6-Fluoro-4-methylquinoline, have found applications in various fields including medicine, agriculture, and as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Properties

IUPAC Name

6-fluoro-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTFVZDPIQRVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577436
Record name 6-Fluoro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31598-65-9
Record name 6-Fluoro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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